

Spectroscopic Characterization of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methoxycarbonyl)-6-nitrobenzoic acid

Cat. No.: B160122

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methoxycarbonyl)-6-nitrobenzoic acid** (CAS No: 21606-04-2). Due to the limited availability of direct experimental spectra in public databases, this document combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to serve as a robust resource for researchers. The information herein is intended to guide the analysis, characterization, and quality control of this compound.

Molecular and Spectroscopic Overview

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound with the molecular formula $C_9H_7NO_6$ and a molecular weight of approximately 225.16 g/mol ^{[1][2]} Its structure, featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. While complete, publicly accessible experimental datasets are scarce, spectral databases indicate the existence of ^{13}C NMR, vapor-phase IR, and GC-MS data. ^{[2][3]} This guide will present expected spectral characteristics based on these known functional groups and available data for structurally related molecules.

Summary of Spectroscopic Data

The following tables summarize the expected and known spectroscopic data for **2-(Methoxycarbonyl)-6-nitrobenzoic acid**. For comparative purposes, data from structurally similar compounds are included where direct data for the title compound is unavailable.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR: Direct experimental data for **2-(Methoxycarbonyl)-6-nitrobenzoic acid** is not readily available. The expected proton NMR spectrum would feature signals corresponding to the three aromatic protons and the three methyl protons of the ester group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro, carboxylic acid, and methoxycarbonyl groups.

¹³C NMR: A ¹³C NMR spectrum is reported to be available in the SpectraBase database.^{[2][3]} The expected spectrum would show nine distinct carbon signals.

Assignment	Expected Chemical Shift (ppm)	Notes
Carbonyl C (Acid)	165-175	
Carbonyl C (Ester)	165-175	
Aromatic C-NO ₂	145-155	
Aromatic C-COOH	130-140	
Aromatic C-COOCH ₃	130-140	
Aromatic C-H	120-140	Three distinct signals expected.
Methyl C (-OCH ₃)	50-60	

Table 2: Infrared (IR) Spectroscopy Data

A vapor-phase IR spectrum is noted in the SpectraBase database.^[3] The characteristic vibrational frequencies for the functional groups present in **2-(Methoxycarbonyl)-6-nitrobenzoic acid** are well-established.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3000	C-H stretch	Aromatic
~1730	C=O stretch	Ester
~1700	C=O stretch	Carboxylic Acid
~1530	Asymmetric NO ₂ stretch	Nitro Group
~1350	Symmetric NO ₂ stretch	Nitro Group
1320-1210	C-O stretch	Carboxylic Acid/Ester

Note: The precise peak positions can be influenced by the electronic environment and steric interactions within the molecule.

Table 3: Mass Spectrometry (MS) Data

A gas chromatography-mass spectrum (GC-MS) is reported to be available.^{[2][3]} The mass spectrum provides critical information on the molecular weight and fragmentation pattern of the molecule.

m/z Value	Assignment	Notes
225	[M] ⁺	Molecular Ion
194	[M - OCH ₃] ⁺	Loss of the methoxy group from the ester. ^[1]
181	[M - CO ₂] ⁺	Decarboxylation of the carboxylic acid group.
164	[M - COOH - H ₂ O] ⁺	Loss of the carboxylic acid group and water.

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS data for **2-(Methoxycarbonyl)-6-nitrobenzoic acid**. These methodologies are based on standard practices for the analysis of aromatic nitro compounds.^{[1][2][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-(Methoxycarbonyl)-6-nitrobenzoic acid** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean NMR tube. Ensure the sample is fully dissolved, using sonication if necessary.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both 1H and ^{13}C nuclei.
- **1H NMR Data Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Data Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to singlet peaks for each carbon.
 - A greater number of scans will be required compared to 1H NMR due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover a range of 0-200 ppm.
- **Data Processing:**
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
- Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to air dry.
 - Place a small amount of the solid **2-(Methoxycarbonyl)-6-nitrobenzoic acid** sample directly onto the ATR crystal.
 - Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (as outlined in Table 2).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

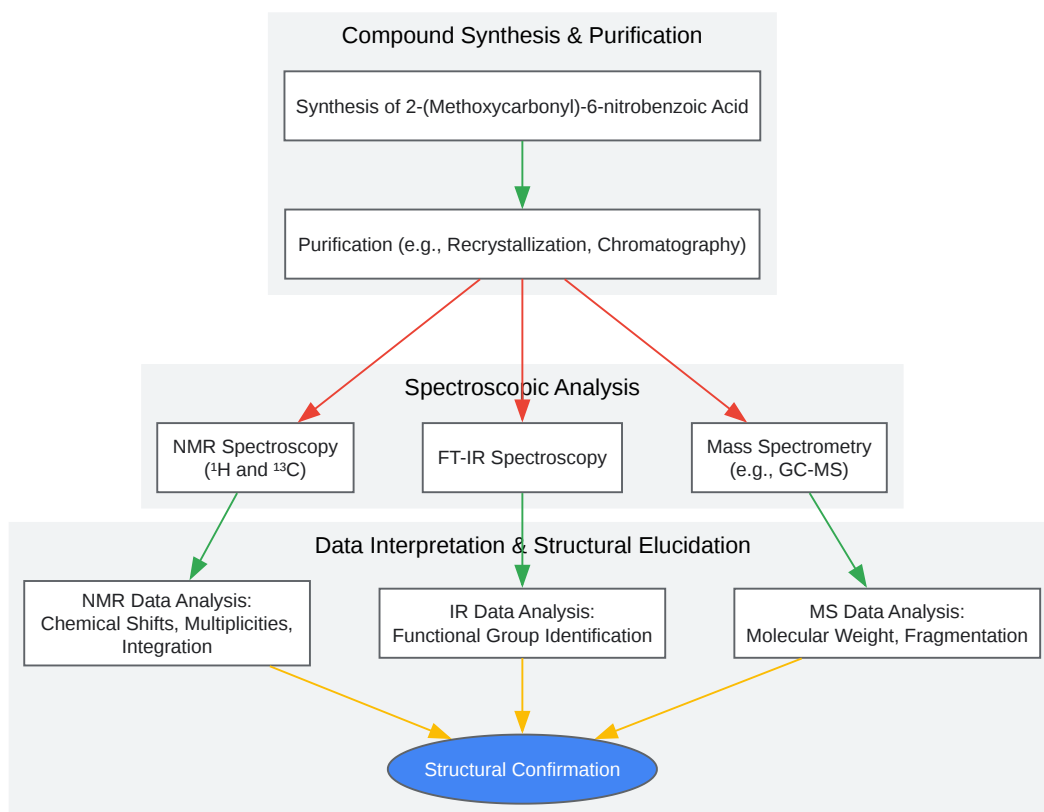
- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF). For GC-MS, a gas chromatograph is used for sample introduction and separation.
- Data Acquisition (GC-MS):
 - Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
 - The separated components elute from the column and enter the ion source of the mass spectrometer.
 - In the ion source, molecules are ionized (e.g., by a 70 eV electron beam in EI mode).
 - The resulting ions are accelerated into the mass analyzer and separated based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.

- Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
- Propose fragmentation pathways to explain the observed fragments, which can provide structural confirmation.

Visualization of Experimental Workflow

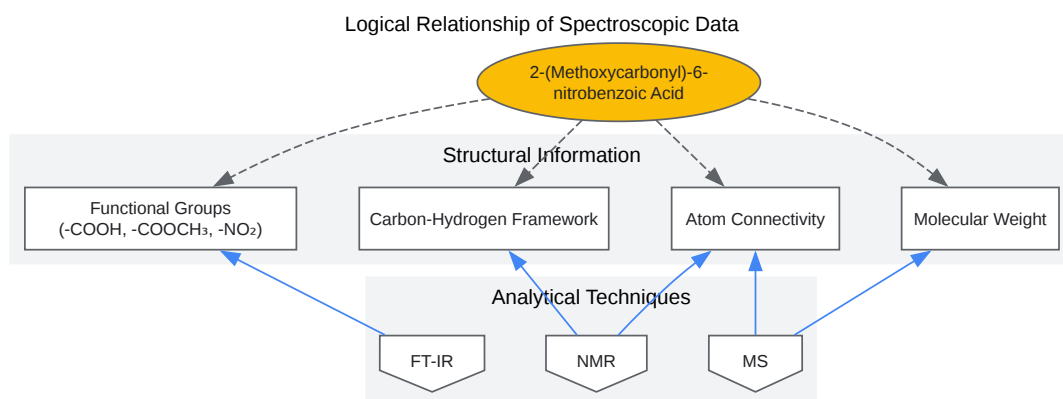
The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for obtaining and interpreting the data.

Spectroscopic Analysis Workflow for 2-(Methoxycarbonyl)-6-nitrobenzoic Acid



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **2-(Methoxycarbonyl)-6-nitrobenzoic acid**.



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Caption: Logical relationship between molecular properties and the corresponding spectroscopic techniques used for their determination.

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